molecular formula C110H166N34O32S2 B053328 Dextronatrin CAS No. 114752-42-0

Dextronatrin

Cat. No. B053328
CAS RN: 114752-42-0
M. Wt: 2540.8 g/mol
InChI Key: PHMJESQTBHPHMY-POMMFSKGSA-N
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Description

Dextronatrin is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Dextronatrin works by binding to specific biological molecules and altering their activity. It can bind to proteins, nucleic acids, and carbohydrates, and its binding can affect their function. Dextronatrin has been shown to interfere with protein-protein interactions, enzyme activity, and signal transduction pathways. Its mechanism of action is complex and varies depending on the specific application.
Biochemical and Physiological Effects:
Dextronatrin has a range of biochemical and physiological effects. It can alter the activity of enzymes, affect the structure of proteins, and interfere with signal transduction pathways. Additionally, Dextronatrin can affect the function of nucleic acids and carbohydrates. Its effects are specific to the biological molecule it binds to and the specific application.

Advantages and Limitations for Lab Experiments

Dextronatrin has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. Additionally, Dextronatrin is stable and easy to use, making it a popular tool in scientific research. However, Dextronatrin also has some limitations. Its effects can be difficult to interpret, and its binding can be non-specific, leading to false-positive results.

Future Directions

There are several future directions for Dextronatrin research. One area of interest is the development of new synthesis methods that can produce Dextronatrin more efficiently. Additionally, there is interest in using Dextronatrin to study new biological processes and molecules. Finally, there is interest in using Dextronatrin as a therapeutic agent, although this will require further research to determine its safety and efficacy.
Conclusion:
Dextronatrin is a synthetic molecule that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been used to study a range of biological processes and molecules. Dextronatrin's mechanism of action is complex, and its effects are specific to the biological molecule it binds to and the specific application. While Dextronatrin has several advantages for lab experiments, it also has some limitations. There are several future directions for Dextronatrin research, including the development of new synthesis methods and the use of Dextronatrin as a therapeutic agent.

Synthesis Methods

Dextronatrin is synthesized using various methods, including chemical synthesis and biotechnology. The chemical synthesis of Dextronatrin involves the use of organic chemistry techniques to create the molecule. Biotechnology methods, on the other hand, involve the use of living organisms to synthesize the molecule. Both methods have been used successfully to produce Dextronatrin, and the choice of method depends on the specific application.

Scientific Research Applications

Dextronatrin has been used extensively in scientific research due to its unique properties. It has been used as a tool to study various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. Additionally, Dextronatrin has been used as a probe to study the structure and function of various biological molecules, including proteins, nucleic acids, and carbohydrates.

properties

CAS RN

114752-42-0

Product Name

Dextronatrin

Molecular Formula

C110H166N34O32S2

Molecular Weight

2540.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C110H166N34O32S2/c1-8-56(5)88(143-98(166)68(25-18-38-122-110(118)119)134-101(169)74(45-87(156)157)138-106(174)89(57(6)9-2)144-97(165)66(23-16-36-120-108(114)115)129-84(153)47-123-82(151)46-124-93(161)71(41-59-19-12-10-13-20-59)135-104(172)79(54-178)142-91(159)65(111)40-61-26-30-63(147)31-27-61)105(173)127-48-83(152)128-58(7)90(158)132-69(34-35-80(112)149)96(164)140-76(51-145)94(162)126-49-85(154)130-70(39-55(3)4)92(160)125-50-86(155)131-78(53-177)103(171)137-73(44-81(113)150)100(168)141-77(52-146)102(170)136-72(42-60-21-14-11-15-22-60)99(167)133-67(24-17-37-121-109(116)117)95(163)139-75(107(175)176)43-62-28-32-64(148)33-29-62/h10-15,19-22,26-33,55-58,65-79,88-89,145-148,177-178H,8-9,16-18,23-25,34-54,111H2,1-7H3,(H2,112,149)(H2,113,150)(H,123,151)(H,124,161)(H,125,160)(H,126,162)(H,127,173)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,158)(H,133,167)(H,134,169)(H,135,172)(H,136,170)(H,137,171)(H,138,174)(H,139,163)(H,140,164)(H,141,168)(H,142,159)(H,143,166)(H,144,165)(H,156,157)(H,175,176)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t56-,57-,58-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1

InChI Key

PHMJESQTBHPHMY-POMMFSKGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N

Other CAS RN

114752-42-0

sequence

YCFGGRIDRIGAQSGLGCNSFRY

synonyms

dextronatrin

Origin of Product

United States

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